
(4-Ethoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethoxy-1,1-dioxothian-4-yl)methanamine hydrochloride, also known as EDDMAM, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. EDDMAM is a thiohydantoin derivative that has been synthesized and studied for its biological properties.
Applications De Recherche Scientifique
Chromatographic Techniques and Complexation
Research conducted by Geue and Searle (1983) illustrates the use of similar compounds in chromatographic techniques. They describe the synthesis of various polyamines and their isolation using cation-exchange chromatography and selective complexation methods. This study underlines the significance of chromatographic techniques in isolating and purifying complex compounds, which might be applicable to the study of (4-Ethoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride (Geue & Searle, 1983).
Medical Applications in Treating Cerebral Conditions
Zuccarello et al. (1996) discuss the application of endothelin receptor antagonists in preventing cerebral vasospasm, a condition associated with subarachnoid hemorrhage. Although not directly related to this compound, this research suggests the potential for similar compounds in medical applications, particularly in treating cerebral conditions (Zuccarello et al., 1996).
Photochemical Applications
Basu et al. (2014) explored the photochemical properties of Iron(III) complexes. They synthesized various complexes and studied their photocytotoxic properties, which could have implications for the study of this compound in the context of light-induced reactions and applications in imaging and medicine (Basu et al., 2014).
Synthesis and Antimicrobial Applications
Thomas, Adhikari, and Shetty (2010) highlight the synthesis of quinoline derivatives and their potential antimicrobial activities. This study indicates the role similar compounds could play in antimicrobial research, which might be relevant for this compound (Thomas, Adhikari, & Shetty, 2010).
Propriétés
IUPAC Name |
(4-ethoxy-1,1-dioxothian-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S.ClH/c1-2-12-8(7-9)3-5-13(10,11)6-4-8;/h2-7,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZHQUIZSCFRIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCS(=O)(=O)CC1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Benzyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2353938.png)
![N-(3-fluoro-4-methylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2353940.png)
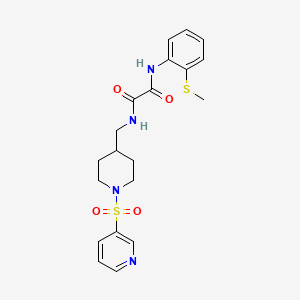
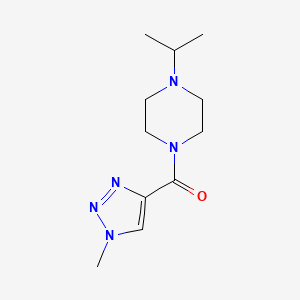
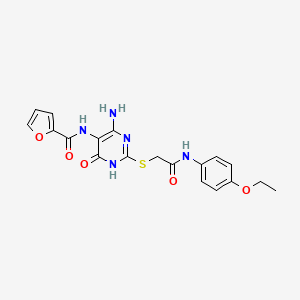
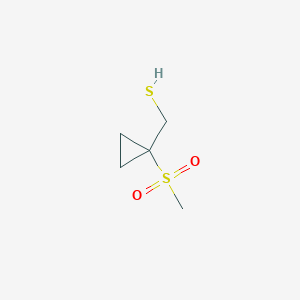
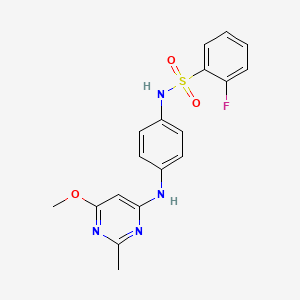
![N-[4-(morpholin-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2353950.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone](/img/structure/B2353951.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-nitrophenyl)furan-2-carboxamide](/img/structure/B2353953.png)
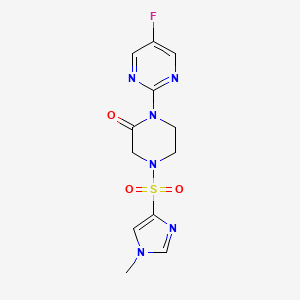
![[(E)-3-Bromoprop-1-enyl]cyclobutane](/img/structure/B2353956.png)

![2,2,2-Trifluoro-1-[3-(thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2353959.png)
